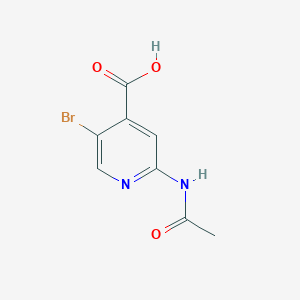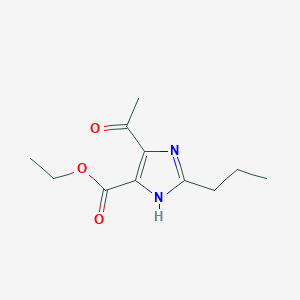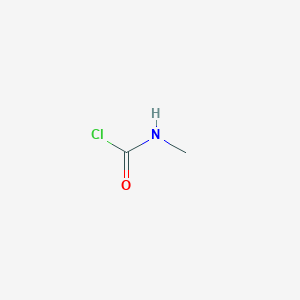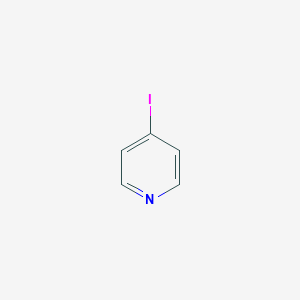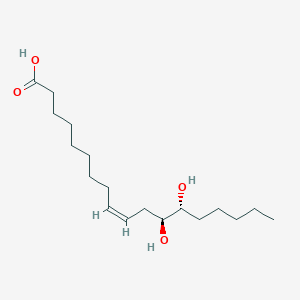
12,13-DiHOME
描述
12,13-DiHOME is an important and powerful molecule that has been studied extensively for its wide range of potential applications. It is a dioxolane derivative of a natural product, 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), and is a member of the 12-oxo-phytodienoic acid (OPDA) family of lipids. It has been studied for its potential to act as an inhibitor of cyclooxygenase (COX), an enzyme that plays a role in inflammation, and has been studied for its potential to be used as a therapeutic agent in the treatment of a variety of diseases. Additionally, this compound has been studied for its potential to act as an antioxidant, to modulate the immune system, and to act as an anti-cancer agent.
科学研究应用
代谢健康改善
12,13-DiHOME与改善代谢健康有关 . 该分子的作用是由棕色脂肪组织 (BAT) 介导的 . 循环中 this compound 水平的升高可能有利于 BAT 吸收脂肪酸 .
肥胖和代谢疾病的治疗
能够提高 this compound 水平的策略可能对预防和治疗肥胖和代谢疾病很有希望 . 这是因为血清中 this compound 水平的升高可能会刺激白色脂肪组织 (WAT) 中的褐变过程,这可能有助于体重管理 .
运动诱导的脂肪因子
This compound 是一种运动诱导的脂肪因子 . 运动会增加人类和小鼠体内循环中的 this compound 水平 . 这表明定期运动可能会增加这种有益脂肪因子的水平。
运动刺激增加的来源
在小鼠中,单次运动和运动训练都会增加循环中的 this compound . 小鼠运动刺激 this compound 增加的组织来源是棕色脂肪组织 (BAT) .
骨骼肌中的脂肪酸摄取
作用机制
Target of Action
12,13-DiHOME, also known as (+/-)this compound, primarily targets brown adipose tissue (BAT) and skeletal muscle cells. It is a lipokine produced by the cytochrome P450-epoxide hydrolase metabolism of linoleic acid. The primary role of this compound is to modulate fatty acid uptake (FAU) into these cells, particularly in response to cold stimulation or exercise .
Mode of Action
this compound interacts with its targets by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. This enhances the uptake of fatty acids into brown adipocytes and skeletal muscle cells. Additionally, this compound stimulates intracellular calcium mobilization through Gq-mediated pathways, which further influences the expression of lipolytic genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid metabolism pathway. By enhancing the uptake of fatty acids into BAT and skeletal muscle cells, this compound increases energy expenditure and improves glucose tolerance. This process involves the activation of lipolytic genes and the mobilization of intracellular calcium, which are crucial for the breakdown and utilization of fatty acids .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are essential for understanding its bioavailability. After being produced in response to stimuli like cold or exercise, this compound is rapidly taken up by target tissues. Its metabolism involves conversion by cytochrome P450 enzymes, and it is eventually excreted through various pathways. The compound’s bioavailability is influenced by its rapid uptake and metabolism .
Result of Action
At the molecular and cellular levels, the action of this compound results in increased fatty acid uptake and enhanced energy expenditure. This leads to improved glucose tolerance and potentially contributes to the prevention of cardiometabolic diseases. The compound’s ability to stimulate intracellular calcium mobilization and activate lipolytic genes plays a significant role in these effects .
Action Environment
Environmental factors such as temperature and physical activity significantly influence the action, efficacy, and stability of this compound. Cold exposure and exercise are known to stimulate the production of this compound, enhancing its effects on fatty acid uptake and energy expenditure. Additionally, the structural integrity of this compound is crucial for its activity, as modifications can decrease its efficacy .
安全和危害
未来方向
12,13-DiHOME has been associated with improved metabolic health, and its action is mediated by brown adipose tissue (BAT) . It has been suggested that this compound could represent a target to augment BAT activity by modulating fatty acid metabolism, which could contribute to increased energy expenditure and, consequently, to the prevention of cardiometabolic diseases .
生化分析
Biochemical Properties
12,13-DiHOME plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase fatty acid uptake and oxidation in skeletal muscle of mice . The nature of these interactions involves the mediation of brown adipose tissue (BAT) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase fatty acid uptake and oxidation in skeletal muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(Z)-12,13-dihydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLTKIXAJTQGA-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273775 | |
| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263399-35-5 | |
| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263399-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




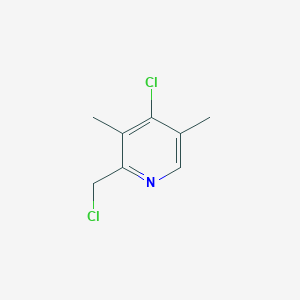
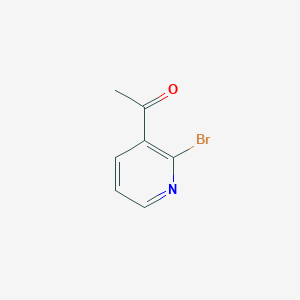
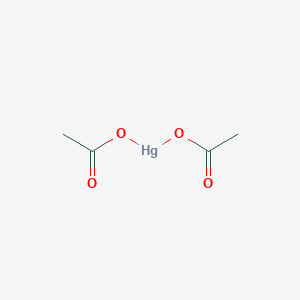



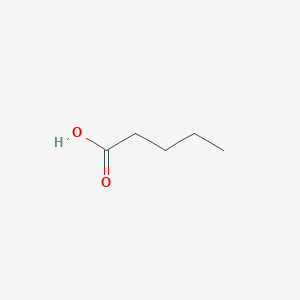
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)
